benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure includes a benzyl group, a butyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of benzyl chloride with (2S)-2-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A piperazine derivative with stimulant properties.
Butylpiperazine: Another piperazine derivative with different substituents.
Benzyl (2S)-2-methylpiperazine-1-carboxylate: A similar compound with a methyl group instead of a butyl group.
Uniqueness
Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperazine derivatives may not be as effective.
Properties
CAS No. |
1217786-42-9 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
WFOXGHNWFNNHOO-RSAXXLAASA-N |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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